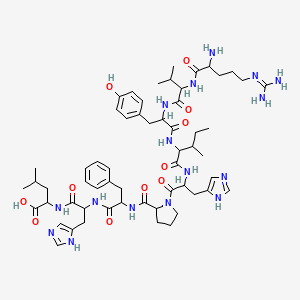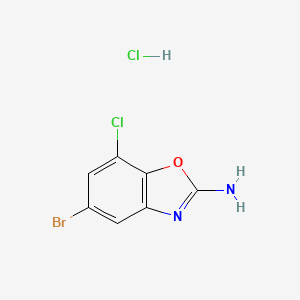
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate; tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE is a chemical compound with the molecular formula C10H18FNO3. It is a piperidine derivative, where the piperidine ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The compound also contains a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
BOC Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to confirm the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the BOC protecting group using acids like trifluoroacetic acid (TFA).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: TFA, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of deprotected amines
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, while the BOC group provides stability and protection during reactions. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
CIS-1-BOC-3-CHLORO-4-HYDROXYPIPERIDINE: Similar structure but with a chlorine atom instead of fluorine.
CIS-1-BOC-3-METHYL-4-HYDROXYPIPERIDINE: Contains a methyl group at the 3-position.
TRANS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE: Different stereochemistry at the 3-position.
Uniqueness
CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved efficacy and selectivity.
Properties
Molecular Formula |
C20H36F2N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8+/m10/s1 |
InChI Key |
USCXRSMLKYTFLQ-RXZNUWRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O.CC(C)(C)OC(=O)N1CCC(C(C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


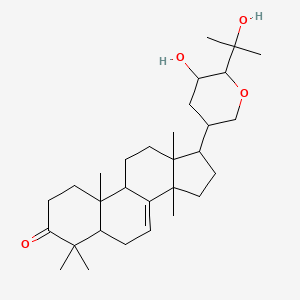
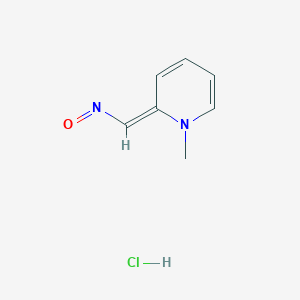
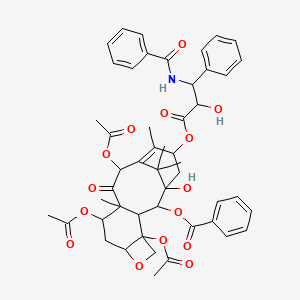
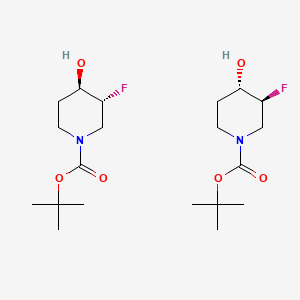
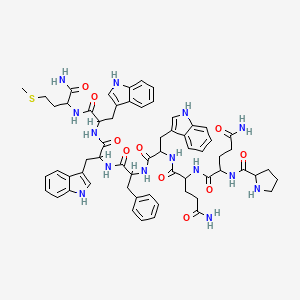

![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
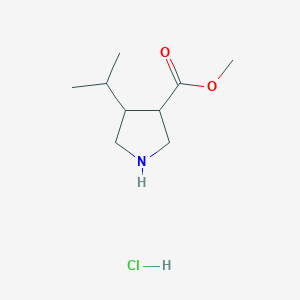
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)
![4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B15128974.png)
![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)
